molecular formula C10H11BrClN B7865707 N-(5-Bromo-2-chlorobenzyl)cyclopropanamine

N-(5-Bromo-2-chlorobenzyl)cyclopropanamine

Cat. No.: B7865707
M. Wt: 260.56 g/mol
InChI Key: CUQHSNFKAVTEBP-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-chlorobenzyl)cyclopropanamine: is an organic compound with the molecular formula C10H11BrClN It is a derivative of benzylamine, where the benzyl group is substituted with bromine and chlorine atoms at the 5 and 2 positions, respectively, and the amine group is attached to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Bromo-2-chlorobenzyl)cyclopropanamine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-bromo-2-chlorobenzyl chloride from 5-bromo-2-chlorotoluene through chlorination.

    Cyclopropanation: The benzyl chloride derivative is then subjected to cyclopropanation using a suitable cyclopropane precursor, such as diazomethane, under controlled conditions.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(5-Bromo-2-chlorobenzyl)cyclopropanamine can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or secondary amines can be formed.

    Oxidation Products: Oxidation can yield products like aldehydes, ketones, or carboxylic acids.

    Coupling Products: Coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

Chemistry: N-(5-Bromo-2-chlorobenzyl)cyclopropanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-chlorobenzyl)cyclopropanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The bromine and chlorine substituents can influence its binding affinity and specificity, while the cyclopropane ring can affect its overall stability and reactivity.

Comparison with Similar Compounds

    N-(5-Bromo-2-chlorobenzyl)amine: Lacks the cyclopropane ring, which may affect its reactivity and biological activity.

    N-(5-Bromo-2-chlorophenyl)cyclopropanamine: Similar structure but with different substitution patterns on the benzene ring.

    N-(5-Bromo-2-chlorobenzyl)methylamine: Contains a methyl group instead of the cyclopropane ring.

Uniqueness: N-(5-Bromo-2-chlorobenzyl)cyclopropanamine is unique due to the presence of both bromine and chlorine substituents on the benzyl group and the cyclopropane ring. This combination of features can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(5-bromo-2-chlorophenyl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClN/c11-8-1-4-10(12)7(5-8)6-13-9-2-3-9/h1,4-5,9,13H,2-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQHSNFKAVTEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

At 0° C., a suspension of 5-bromo-2-chloro-N-cyclopropylbenzamide from the previous step (1 eq.) in THF (0.4 M) was added borane (1 M THF solution, 3 eq.). The resulting suspension was warmed to RT over 1 h and then heated at reflux for 1 h. The now pale yellow solution was re-cooled to 0° C. and carefully quenched with 1 N aq. HCl. The resulting mixture was heated at reflux for 1 h to ensure complete breakdown of the amine-borane complex. Following careful neutralization with 1 N aq. NaOH, the aqueous layer was separated and back extracted with EtOAc. The combined organic extracts were washed with brine, dried over MgSO4 and filtered. The filtrate was concentrated in vacuo and the crude product thus obtained was purified further by way of column chromatography (SiO2, Hex→80:20 (v/v) Hex:Et2O) to reveal the title compound as a colorless oil.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-Bromo-2-chlorobenzyl)cyclopropanamine
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N-(5-Bromo-2-chlorobenzyl)cyclopropanamine
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